molecular formula C24H24N2O3S2 B2556322 (3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 609795-11-1

(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B2556322
CAS RN: 609795-11-1
M. Wt: 452.59
InChI Key: IWYWQCUZYJVXFM-MRCUWXFGSA-N
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Description

(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C24H24N2O3S2 and its molecular weight is 452.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The compound (3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one and its derivatives are primarily researched for their synthesis methodologies and chemical reactions. The microwave-assisted synthesis technique is utilized to prepare derivatives of similar compounds efficiently, leveraging the benefits of reduced reaction times and improved yields (Zidar, Kladnik, & Kikelj, 2009). Additionally, the reaction of these compounds with various aldehydes and thioglycolic acid in the presence of anhydrous zinc chloride is studied, showcasing the versatility and potential for further derivatization of these compounds (Patel, Shah, Trivedi, & Vyas, 2010).

Antimicrobial Activity

The derivatives of this compound exhibit promising antimicrobial properties. For instance, a study synthesized and evaluated the antimicrobial activity of various derivatives, indicating that some compounds significantly inhibit bacterial and fungal growth (Bhambi, Salvi, Jat, Ojha, & Talesara, 2007). Similarly, compounds synthesized using a compound with a similar structure were tested and found to be effective in antimicrobial activities, providing a potential pathway for the development of new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

Enzyme Inhibitory Potential

Research also focuses on the enzyme inhibitory potential of these compounds. For instance, a study discussed the synthesis of derivatives as potential aldose and aldehyde reductase inhibitors, important for managing diabetic complications. The study highlights the synthesis, biological evaluation, and molecular docking studies to determine the binding affinities of these derivatives (Bacha et al., 2020).

properties

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S2/c1-3-29-14-6-13-25-23(28)21(31-24(25)30)20-18-7-4-5-8-19(18)26(22(20)27)15-17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15H2,1-2H3/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYWQCUZYJVXFM-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

609795-11-1
Record name (3Z)-3-[3-(3-ETHOXYPROPYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-(4-METHYLBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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